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Compound of Interest

Compound Name: G|Aq/11 protein-IN-1

Cat. No.: B15137991 Get Quote

An In-depth Technical Guide on the Discovery and Synthesis of Sotorasib (AMG 510)

Introduction
Sotorasib (formerly AMG 510; brand name Lumakras) is a first-in-class, orally bioavailable, and

irreversible inhibitor of the KRAS G12C mutant protein. The KRAS oncogene is one of the most

frequently mutated in human cancers, and the G12C mutation, in particular, has been a

challenging target for drug development for decades. This document provides a comprehensive

overview of the discovery, mechanism of action, and synthesis of sotorasib, intended for

researchers, scientists, and drug development professionals.

Discovery of Sotorasib
The discovery of sotorasib was a landmark achievement in oncology, stemming from a

concerted effort to directly target a mutated form of the KRAS protein.

Target Identification and Validation
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular

signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the

KRAS gene can lead to the constitutive activation of the protein, driving tumorigenesis. The

G12C mutation, where glycine at position 12 is substituted with cysteine, was identified as a

key oncogenic driver in a significant subset of non-small cell lung cancers, colorectal cancers,

and other solid tumors. The presence of the cysteine residue in the mutant protein, which is

absent in the wild-type, presented a unique opportunity for the development of covalent

inhibitors.
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Screening and Lead Optimization
Researchers at Amgen employed a novel high-throughput screening platform to identify small

molecules that could bind to the shallow switch-II pocket of KRAS G12C. This led to the

identification of a lead compound that could be optimized to improve its potency, selectivity, and

pharmacokinetic properties. Structure-based drug design and medicinal chemistry efforts were

instrumental in developing a molecule with the desired characteristics, ultimately leading to the

discovery of sotorasib.

Mechanism of Action
Sotorasib is a highly selective, covalent inhibitor of KRAS G12C. It works by irreversibly binding

to the cysteine residue of the mutant protein. This covalent modification locks KRAS G12C in

an inactive, GDP-bound state, thereby inhibiting its downstream signaling.

Signaling Pathway
The inhibition of KRAS G12C by sotorasib leads to the downregulation of the mitogen-activated

protein kinase (MAPK) pathway, which is a critical signaling cascade for cell growth and

survival.
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Caption: Sotorasib covalently binds to KRAS G12C, locking it in an inactive state and inhibiting

downstream MAPK signaling.
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The chemical synthesis of sotorasib involves a multi-step process. A representative synthetic

scheme is outlined below.
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Caption: A simplified workflow for the chemical synthesis of Sotorasib.

Detailed Experimental Protocol
A detailed, step-by-step protocol for the synthesis of sotorasib has been published in the

scientific literature. The following is a summarized version of a potential synthetic route, and for

full details, it is recommended to consult the primary literature.

Step 1: Synthesis of Intermediate 1

Starting materials A and B are reacted in the presence of a suitable catalyst and solvent.

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, the reaction mixture is worked up and the product, Intermediate 1, is

purified by column chromatography.

Step 2: Synthesis of Intermediate 2

Intermediate 1 is subjected to a subsequent reaction, for instance, a cross-coupling reaction,

with a specific reagent to introduce a key structural motif
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To cite this document: BenchChem. [Discovery and synthesis of G]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15137991#discovery-and-
synthesis-of-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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